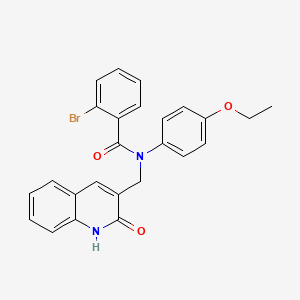
2-bromo-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the activity of protein kinase CK2, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
Studies have shown that 2-bromo-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the activity of protein kinase CK2, and reduce the migration and invasion of cancer cells. Additionally, this compound has been shown to have anti-inflammatory activity and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-bromo-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potential as an anticancer agent. Additionally, this compound has shown potential as an inhibitor of protein kinase CK2, which is involved in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to further investigate its mechanism of action and its potential as an anticancer agent. Additionally, studies can focus on improving the solubility of this compound to enhance its bioavailability and efficacy. Furthermore, research can explore the potential of this compound as an inhibitor of protein kinase CK2 in various cellular processes.
Métodos De Síntesis
The synthesis of 2-bromo-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 4-ethoxyaniline to obtain the intermediate 2-(4-ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one. This intermediate is then reacted with 2-bromo-N-(chlorocarbonyl)benzamide to obtain the final product.
Aplicaciones Científicas De Investigación
2-bromo-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential applications in medicinal chemistry. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown potential as an inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Propiedades
IUPAC Name |
2-bromo-N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O3/c1-2-31-20-13-11-19(12-14-20)28(25(30)21-8-4-5-9-22(21)26)16-18-15-17-7-3-6-10-23(17)27-24(18)29/h3-15H,2,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIWYRRYUILIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

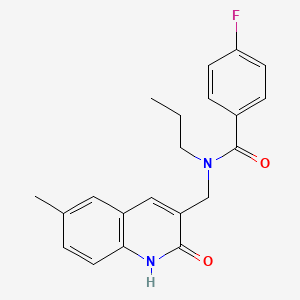
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)

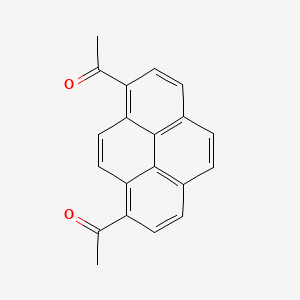
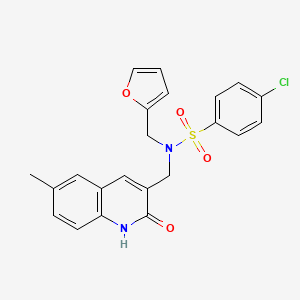

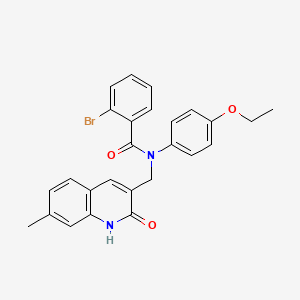
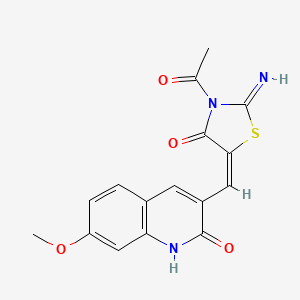
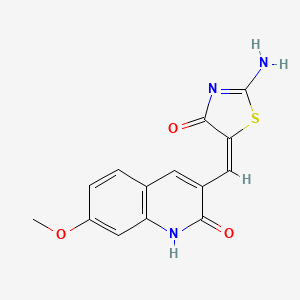
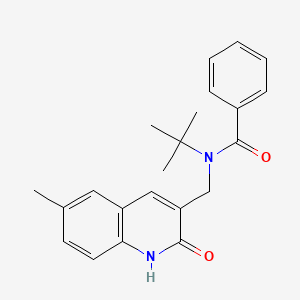
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)